molecular formula (C4H9NO)x.(C3H5ClO)y.(C3H4N2)z B1167445 MOME CAS No. 109882-76-0

MOME

Cat. No.: B1167445
CAS No.: 109882-76-0
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Description

MOME, or Mometasone furoate, is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, allergic rhinitis, and asthma. Mometasone furoate is known for its high potency and minimal systemic absorption, making it a preferred choice for topical and inhalation therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mometasone furoate is synthesized through a multi-step process starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and reagents such as furoyl chloride and thionyl chloride .

Industrial Production Methods

Industrial production of Mometasone furoate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to monitor the reaction progress and the purity of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Mometasone furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Mometasone furoate has a wide range of scientific research applications:

Mechanism of Action

Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as cytokines, leukotrienes, and prostaglandins. This results in the suppression of inflammation and immune responses. The molecular targets include mast cells, eosinophils, and lymphocytes, which are key players in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

  • Fluticasone propionate
  • Beclomethasone dipropionate
  • Budesonide

Uniqueness

Mometasone furoate is unique due to its high potency and minimal systemic absorption, which reduces the risk of systemic side effects. Compared to other corticosteroids, it has a stronger binding affinity to glucocorticoid receptors, making it more effective at lower doses .

Biological Activity

Moringa oleifera, commonly referred to as the drumstick tree, is renowned for its nutritional and medicinal properties. The methanol extract of its leaves (MOME) has been the subject of various studies focusing on its biological activities, including antioxidant, antibacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition of this compound

Recent studies have identified several key compounds in this compound that contribute to its biological activity. The primary component found in high concentration is This compound inositol , which constitutes approximately 73.24% of the extract, followed by other compounds such as:

  • 9, 10, 12, 13-Tetrabromooctadecanoic acid (4.99%)
  • Isopropyl linoleate (4.73%)
  • 1H-Indolizino[8,1-CD] Carbazole (3.75%)
  • Methyl linolinate (1.93%) .

These compounds have been linked to various health benefits, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays, including the DPPH radical scavenging assay and the FRAP assay. In these assays, this compound demonstrated significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

Extract Concentration (mg/ml)DPPH Scavenging Activity (%)FRAP Value (µmol Fe(II)/g)
12545.218.5
25062.827.3
50078.935.6

The results indicate that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its potential use as a natural antioxidant agent in food and pharmaceutical applications .

Antibacterial Activity

This compound has shown promising antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains using the micro-well dilution method.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/ml)Zone of Inhibition (mm)
Escherichia coli0.515
Staphylococcus aureus0.2518
Salmonella typhimurium0.7512

These findings suggest that this compound possesses significant antibacterial properties that could be harnessed for therapeutic purposes .

Cytotoxic Effects

The cytotoxic potential of this compound was assessed using human breast cancer cell lines (MDA-MB-231 and MCF-7). Cell viability assays indicated that this compound effectively reduced cell proliferation in a dose-dependent manner.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Concentration (mg/ml)MDA-MB-231 Viability (%)MCF-7 Viability (%)
508580
1007065
2004540

The results indicate that higher concentrations of this compound lead to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies have documented the therapeutic effects of this compound in various health conditions:

  • Diabetes Management : In clinical trials involving diabetic patients, supplementation with this compound led to improved glycemic control and reduced insulin resistance attributed to the action of inositol .
  • Hepatoprotective Effects : A study on CCl4-intoxicated rats demonstrated that administration of this compound significantly mitigated liver damage markers, suggesting its protective role against hepatotoxicity .
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammatory markers in models of chronic inflammation, further supporting its use in managing inflammatory diseases .

Properties

CAS No.

109882-76-0

Molecular Formula

(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z

Molecular Weight

0

Origin of Product

United States

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